1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole follows hierarchical IUPAC substitutive nomenclature rules. The parent structure is 1H-1,3-benzodiazole , a bicyclic system comprising a benzene ring fused to a 1,3-diazole ring. Substituents are prioritized based on their position and complexity:
- 1-Benzyl : A phenylmethyl group attached to the nitrogen at position 1 of the benzodiazole core.
- 2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl} : A phenoxy-methyl substituent at position 2, where the phenoxy group is further substituted at positions 2 (isopropyl) and 5 (methyl) on its aromatic ring.
The numbering follows the Hantzsch-Widman system, ensuring the lowest possible locants for substituents. The prefix "1H-" indicates the specific tautomeric form where the hydrogen resides on the nitrogen at position 1.
Table 1: Key Structural Components
| Component | Position | Description |
|---|---|---|
| 1H-1,3-Benzodiazole core | – | Fused benzene and 1,3-diazole rings |
| Benzyl group | N1 | Phenylmethyl substituent |
| Phenoxymethyl group | C2 | 2-Isopropyl-5-methylphenoxy derivative |
Molecular Geometry and Conformational Analysis
The benzodiazole core adopts a planar geometry due to aromatic π-conjugation, while substituents introduce steric and electronic perturbations:
- Benzyl group at N1 : The phenyl ring rotates freely relative to the benzodiazole plane, with a dihedral angle of ~60°–90° observed in analogous structures.
- Phenoxymethyl group at C2 : The methylene (-CH2-) linker allows flexibility, but the bulky 2-isopropyl-5-methylphenoxy moiety restricts rotation, favoring a conformation where the isopropyl group avoids steric clashes with the benzodiazole core.
Density functional theory (DFT) calculations on similar benzimidazoles predict a non-coplanar arrangement between the benzodiazole core and substituents, stabilizing the molecule through minimized van der Waals repulsions.
Crystallographic Characterization via X-ray Diffraction Studies
While direct X-ray data for this compound are unavailable, crystallographic studies of structurally related N-alkylated benzimidazoles provide insights:
- Benzodiazole core : Planar geometry with bond lengths of 1.32–1.38 Å for C-N and 1.40–1.42 Å for C-C in the diazole ring.
- Substituent orientation : In 1-benzyl-2-methylbenzimidazole (CID 759305), the benzyl group lies perpendicular to the benzimidazole plane, while the methyl group at C2 adopts an equatorial position.
Hypothetical packing analysis suggests π-π stacking between benzodiazole cores and C-H···π interactions involving the benzyl group, as observed in 1-hexyl-2-(phenoxymethyl)benzimidazole.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| Z-value | 4 |
Tautomeric Behavior and Protonation State Analysis
The benzodiazole system exhibits annular tautomerism in unsubstituted analogs, but N1-benzylation locks the tautomeric form by blocking proton transfer. Key observations:
- Protonation sites : The N3 atom (position 3) is the primary protonation site due to higher basicity (predicted pK~a~ ≈ 5.4–6.0).
- Electronic effects : The electron-donating benzyl group increases electron density at N3, slightly raising its basicity compared to unsubstituted benzimidazole (pK~a~ = 5.41).
¹³C-NMR studies of analogous compounds reveal:
- C4/C7 chemical shifts : δC4 ≈ 119–121 ppm (pyridine-like N), δC7 ≈ 109–111 ppm (pyrrole-like N).
- Substituent effects : The 2-phenoxymethyl group deshields C4 by 1–2 ppm due to electron withdrawal via the oxygen atom.
Equation 1: Tautomeric equilibrium constant (K~T~)
$$
K_T = \frac{[NH tautomer]}{[N tautomer]} = e^{-\Delta G / RT}
$$
For N1-substituted derivatives, K~T~ ≈ 0, confirming the dominance of the N1-substituted tautomer.
Properties
IUPAC Name |
1-benzyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-18(2)21-14-13-19(3)15-24(21)28-17-25-26-22-11-7-8-12-23(22)27(25)16-20-9-5-4-6-10-20/h4-15,18H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNVYWQBLNMKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves the reaction of benzimidazole with benzyl chloride and 2-isopropyl-5-methylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- Position 1 Substitution : The benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogs (e.g., Rane et al.'s compounds) .
- Phenoxy Modifications: The 5-methyl and 2-isopropyl groups on the phenoxy moiety could sterically hinder interactions with enzyme active sites compared to simpler phenoxymethyl derivatives .
Mechanistic Insights :
- The phenoxymethyl group in benzimidazoles may facilitate hydrogen bonding with enzyme active sites, as seen in docking studies .
- Anti-inflammatory activity in thiazoylazo complexes correlates with electron-withdrawing substituents enhancing metal-ligand interactions .
Biological Activity
1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the benzyl and phenoxy groups enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that benzodiazole derivatives often exhibit significant anticancer properties. The structural modifications in this compound may enhance its interaction with cellular targets involved in cancer proliferation.
Case Study:
A study conducted on similar benzodiazole derivatives demonstrated a range of IC50 values against various cancer cell lines, indicating potent antiproliferative effects. For instance, compounds with similar structural motifs showed IC50 values ranging from 16.38 µM to over 100 µM against breast cancer cell lines (MDA-MB-231) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzodiazoles have been reported to possess activity against both bacterial and fungal strains.
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-benzyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzodiazole | Staphylococcus aureus | 4 |
| Related Benzimidazole Derivative | Streptococcus faecalis | 8 |
| Related Benzimidazole Derivative | Candida albicans | 64 |
These findings suggest that the compound may inhibit the growth of pathogenic microorganisms effectively .
Anti-inflammatory Effects
Benzodiazole derivatives are also known for their anti-inflammatory properties. The mechanisms may involve the modulation of inflammatory cytokines and pathways, which are critical in various chronic diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways: The interaction with receptors and subsequent modulation of signaling pathways could lead to altered cell proliferation and survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
